molecular formula C25H26N2O4 B309059 3-[[2-(2,6-dimethylphenoxy)acetyl]amino]-N-(2-ethoxyphenyl)benzamide

3-[[2-(2,6-dimethylphenoxy)acetyl]amino]-N-(2-ethoxyphenyl)benzamide

Katalognummer: B309059
Molekulargewicht: 418.5 g/mol
InChI-Schlüssel: AKIIMJVNPOWFMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[[2-(2,6-dimethylphenoxy)acetyl]amino]-N-(2-ethoxyphenyl)benzamide is a complex organic compound with a molecular formula of C25H26N2O4. It is known for its unique chemical structure, which includes a benzamide core substituted with various functional groups.

Eigenschaften

Molekularformel

C25H26N2O4

Molekulargewicht

418.5 g/mol

IUPAC-Name

3-[[2-(2,6-dimethylphenoxy)acetyl]amino]-N-(2-ethoxyphenyl)benzamide

InChI

InChI=1S/C25H26N2O4/c1-4-30-22-14-6-5-13-21(22)27-25(29)19-11-8-12-20(15-19)26-23(28)16-31-24-17(2)9-7-10-18(24)3/h5-15H,4,16H2,1-3H3,(H,26,28)(H,27,29)

InChI-Schlüssel

AKIIMJVNPOWFMO-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)COC3=C(C=CC=C3C)C

Kanonische SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)COC3=C(C=CC=C3C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 3-[[2-(2,6-dimethylphenoxy)acetyl]amino]-N-(2-ethoxyphenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated systems to ensure consistency and scalability.

Analyse Chemischer Reaktionen

3-[[2-(2,6-dimethylphenoxy)acetyl]amino]-N-(2-ethoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

3-[[2-(2,6-dimethylphenoxy)acetyl]amino]-N-(2-ethoxyphenyl)benzamide has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-[[2-(2,6-dimethylphenoxy)acetyl]amino]-N-(2-ethoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 3-[[2-(2,6-dimethylphenoxy)acetyl]amino]-N-(2-ethoxyphenyl)benzamide stands out due to its unique combination of functional groups and chemical properties. Similar compounds include:

These comparisons highlight the uniqueness of 3-[[2-(2,6-dimethylphenoxy)acetyl]amino]-N-(2-ethoxyphenyl)benzamide and its potential for various applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.